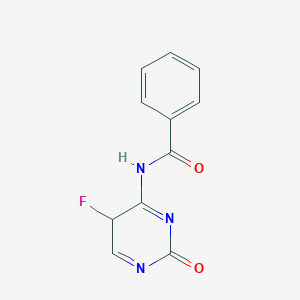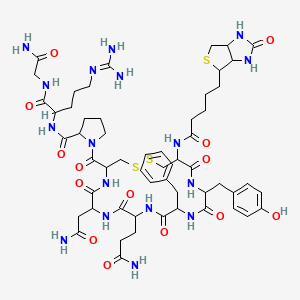
Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 is a synthetic peptide that incorporates biotin, a vitamin known for its role in cellular metabolism. This compound is often used in biochemical research due to its ability to bind strongly to streptavidin, a protein commonly used in various laboratory techniques. The peptide sequence includes cysteine, tyrosine, phenylalanine, glutamine, asparagine, proline, arginine, and glycine, which contribute to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection and cleavage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide .
Análisis De Reacciones Químicas
Types of Reactions
Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can be modified by substituting specific amino acids to alter its properties or functionality.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can facilitate disulfide bond formation.
Reduction: DTT or β-mercaptoethanol are commonly used reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can introduce specific amino acid changes.
Major Products Formed
The major products formed from these reactions include the oxidized form of the peptide with disulfide bonds and various substituted analogs with altered amino acid sequences .
Aplicaciones Científicas De Investigación
Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in protein-protein interaction studies due to its strong binding affinity to streptavidin.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and diagnostic assays.
Industry: Utilized in the development of biosensors and other biotechnological tools.
Mecanismo De Acción
The mechanism of action of biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 primarily involves its interaction with streptavidin. The biotin moiety binds to streptavidin with high affinity, forming a stable complex. This interaction is often exploited in various laboratory techniques, such as affinity purification and enzyme-linked immunosorbent assays (ELISAs). The peptide sequence itself may also interact with specific receptors or enzymes, depending on its application .
Comparación Con Compuestos Similares
Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 can be compared to other biotinylated peptides and proteins, such as:
Biotinyl-arginine-vasopressin: Similar in structure but with different amino acid sequences, leading to distinct biological activities.
This compound (disulfide bridge): A variant with a disulfide bond between cysteine residues, affecting its stability and function.
Arginine vasopressin: A non-biotinylated peptide with similar amino acid sequences but lacking the biotin moiety, resulting in different binding properties and applications
These comparisons highlight the unique properties of this compound, particularly its strong binding affinity to streptavidin and its versatility in various research applications.
Propiedades
Fórmula molecular |
C56H79N17O14S3 |
|---|---|
Peso molecular |
1310.5 g/mol |
Nombre IUPAC |
N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-19-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H79N17O14S3/c57-42(75)19-18-33-48(80)69-36(24-43(58)76)51(83)70-39(54(86)73-21-7-11-40(73)53(85)66-32(10-6-20-62-55(60)61)47(79)63-25-44(59)77)28-90-89-27-38(64-45(78)13-5-4-12-41-46-37(26-88-41)71-56(87)72-46)52(84)68-35(23-30-14-16-31(74)17-15-30)50(82)67-34(49(81)65-33)22-29-8-2-1-3-9-29/h1-3,8-9,14-17,32-41,46,74H,4-7,10-13,18-28H2,(H2,57,75)(H2,58,76)(H2,59,77)(H,63,79)(H,64,78)(H,65,81)(H,66,85)(H,67,82)(H,68,84)(H,69,80)(H,70,83)(H4,60,61,62)(H2,71,72,87) |
Clave InChI |
ZUZHUMDKTQKGHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


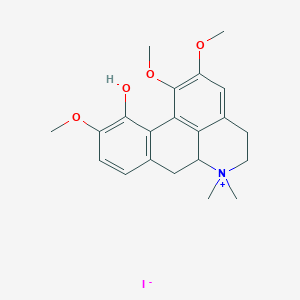
![[(3,4-Dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate](/img/structure/B12324813.png)
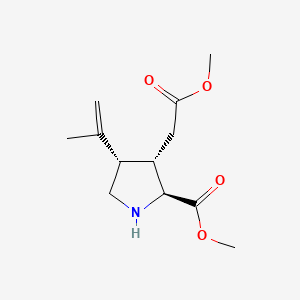
![N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide](/img/structure/B12324839.png)
![4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12324842.png)
![4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324844.png)
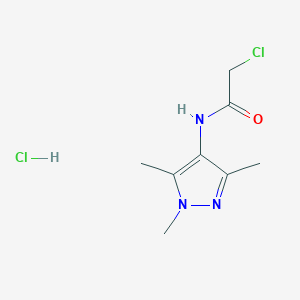

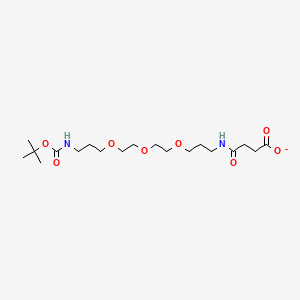
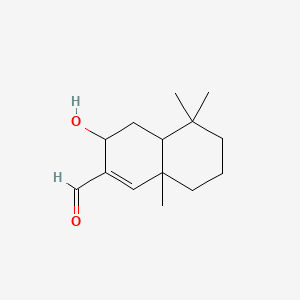
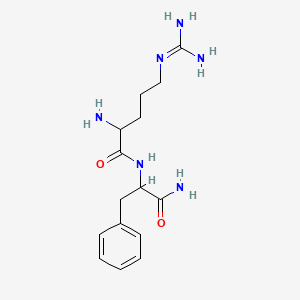
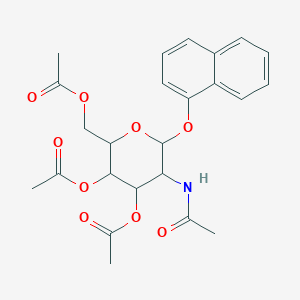
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B12324878.png)
